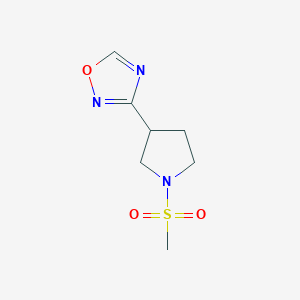![molecular formula C20H19NO3 B6425621 N-{[4-(furan-3-yl)phenyl]methyl}-2-(2-methylphenoxy)acetamide CAS No. 2034296-85-8](/img/structure/B6425621.png)
N-{[4-(furan-3-yl)phenyl]methyl}-2-(2-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(furan-3-yl)phenyl]methyl}-2-(2-methylphenoxy)acetamide is an organic compound that features a furan ring, a phenyl ring, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-3-yl)phenyl]methyl}-2-(2-methylphenoxy)acetamide typically involves the following steps:
Formation of the furan-3-yl phenyl intermediate: This can be achieved through a Suzuki coupling reaction between a furan-3-yl boronic acid and a halogenated phenyl compound.
Introduction of the phenoxyacetamide group: The intermediate is then reacted with 2-(2-methylphenoxy)acetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-3-yl)phenyl]methyl}-2-(2-methylphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The phenyl ring can be reduced to cyclohexyl derivatives.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or lithium diisopropylamide.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
N-{[4-(furan-3-yl)phenyl]methyl}-2-(2-methylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[4-(furan-3-yl)phenyl]methyl}-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The furan ring and phenyl ring allow for π-π stacking interactions with aromatic amino acids in proteins, while the phenoxyacetamide moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(furan-2-yl)phenyl]methyl}-2-(2-methylphenoxy)acetamide
- N-{[4-(thiophen-3-yl)phenyl]methyl}-2-(2-methylphenoxy)acetamide
- N-{[4-(pyridin-3-yl)phenyl]methyl}-2-(2-methylphenoxy)acetamide
Uniqueness
N-{[4-(furan-3-yl)phenyl]methyl}-2-(2-methylphenoxy)acetamide is unique due to the presence of the furan-3-yl group, which can engage in specific interactions not possible with other heterocycles like thiophene or pyridine. This can result in distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-15-4-2-3-5-19(15)24-14-20(22)21-12-16-6-8-17(9-7-16)18-10-11-23-13-18/h2-11,13H,12,14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPCEZYIBYDQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B6425557.png)
![2-(2-fluorophenoxy)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}propanamide](/img/structure/B6425562.png)
![N-({6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B6425564.png)
![9-(4-chlorophenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one](/img/structure/B6425572.png)
![(2E)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B6425583.png)
![N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B6425587.png)
![1-methyl-3-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B6425590.png)
![1-methyl-3-[1-(3-phenylpropanoyl)piperidin-4-yl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B6425592.png)
![1-methyl-3-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B6425594.png)
![4-methyl-1-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6425601.png)
![5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide](/img/structure/B6425623.png)
![N-{[4-(furan-3-yl)phenyl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B6425626.png)
![N-{[4-(furan-3-yl)phenyl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B6425627.png)
